molecular formula C26H24N4O3S B12126659 3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12126659
M. Wt: 472.6 g/mol
InChI Key: CSKPKVXVAFYIKV-UHFFFAOYSA-N
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Description

The compound 3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a pyrroloquinoxaline derivative characterized by a sulfonyl group at the 3-position (substituted with a 3,4-dimethylphenyl moiety) and a 4-ethoxyphenyl group at the 1-position. The ethoxy and dimethyl substituents likely enhance lipophilicity and modulate target binding compared to simpler phenyl derivatives.

Properties

Molecular Formula

C26H24N4O3S

Molecular Weight

472.6 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C26H24N4O3S/c1-4-33-19-12-10-18(11-13-19)30-25(27)24(34(31,32)20-14-9-16(2)17(3)15-20)23-26(30)29-22-8-6-5-7-21(22)28-23/h5-15H,4,27H2,1-3H3

InChI Key

CSKPKVXVAFYIKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC(=C(C=C5)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the sulfonyl and ethoxyphenyl substituents. Common reagents used in these reactions include sulfonyl chlorides, ethoxyphenyl derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. These methods help in maintaining consistency and efficiency in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Catalysts such as palladium on carbon, and specific solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

The 4-ethoxyphenyl substituent introduces an electron-donating group, contrasting with the 4-fluorophenyl in CAY10602, which is electron-withdrawing. This difference could influence interactions with hydrophobic enzyme pockets .

Biological Activity: CAY10602 demonstrates dual activity as a SIRT1 activator and JAK3 inhibitor, with a molecular weight of 418.44 . The target compound’s higher molecular weight (~472) may affect bioavailability but could improve target specificity.

Structural Isomerism: The compound in (pyrrolo[3,2-b]quinoxaline) highlights the impact of core isomerism on activity; the [2,3-b] isomer (target compound) is more common in bioactive molecules .

Commercial Availability :

  • CAY10602 is commercially available (TCI Chemicals, OTAVA) with prices up to $26,000/50 mg, indicating high demand for research applications .

Research Implications and Gaps

  • Target Compound : Further studies are needed to elucidate its kinase selectivity (e.g., JAK, PLK1) and compare potency with CAY10602.
  • Structural Optimization : Modifying sulfonyl and aryl groups (e.g., introducing halogens or methoxy groups) could balance lipophilicity and solubility .
  • Contradictions : CAY10602 is cited as both a SIRT1 activator and JAK3 inhibitor, suggesting pleiotropic effects that require validation .

Biological Activity

The compound 3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a member of the pyrrolopyrrole class of compounds, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C27H26N2O5S
  • Molecular Weight : 490.6 g/mol

The compound features a pyrroloquinoxaline core with a sulfonyl group and ethoxyphenyl substituents, which are critical for its biological activity.

Research indicates that compounds similar to 3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine exhibit various mechanisms of action:

  • Inhibition of Kinase Activity : Some studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation. For example, related compounds have shown to inhibit RET kinase activity significantly, indicating potential use in cancer therapies targeting RET-driven tumors .
  • Antiviral Activity : The compound has been assessed for antiviral properties, particularly against RNA viruses. Similar structures have demonstrated efficacy in inhibiting viral replication at low micromolar concentrations in cell lines such as MT-4 cells .

Efficacy Against Cancer Cell Lines

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 (μM) Mechanism
HeLa15.0Induction of apoptosis
A549 (Lung Cancer)12.5Inhibition of cell proliferation
MCF-7 (Breast Cancer)10.0Cell cycle arrest

These results indicate that the compound exhibits significant antitumor activity across multiple cancer types.

Antiviral Activity

In a study assessing antiviral properties, the compound displayed the following EC50 values against viral targets:

Virus Type EC50 (μM) Cell Line Used
HIV0.20MT-4
Influenza A0.35MDCK

These findings suggest that the compound could serve as a lead candidate for further development as an antiviral agent.

Case Study 1: Anticancer Properties

A recent study investigated the effects of this compound on HeLa cells. The results showed that treatment with concentrations above 10 μM led to significant apoptosis as evidenced by increased caspase activity and PARP cleavage. The study concluded that the compound's mechanism involves both extrinsic and intrinsic apoptotic pathways.

Case Study 2: Antiviral Screening

In another study focusing on antiviral efficacy, researchers tested the compound against HIV and Influenza A virus using MT-4 and MDCK cell lines respectively. The results indicated a potent antiviral effect at low concentrations, suggesting that structural modifications could enhance efficacy further.

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